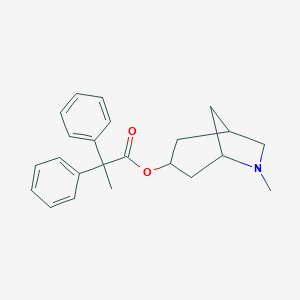
Azaprophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azaprophen is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in scientific research for its potential therapeutic effects. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
Azaprophen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, Azaprophen reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemische Und Physiologische Effekte
Azaprophen has been shown to have a high affinity for COX-2 enzymes, which are primarily responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 enzymes by Azaprophen reduces the risk of gastrointestinal side effects that are commonly associated with non-selective Azaprophens. Azaprophen has also been shown to have a long half-life, allowing for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
Azaprophen has several advantages for use in lab experiments. It has a well-established synthesis method, high purity, and is commercially available. Azaprophen has also been shown to have low toxicity in animal models. However, Azaprophen has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in experiments.
Zukünftige Richtungen
There are several future directions for the use of Azaprophen in scientific research. One potential area of research is the development of Azaprophen derivatives with improved solubility and stability. Another area of research is the investigation of the potential therapeutic effects of Azaprophen in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Azaprophen in combination with other drugs for synergistic effects is an area of interest for future research.
Conclusion
Azaprophen is a promising Azaprophen that has been studied for its potential therapeutic effects in various diseases. Its selective inhibition of COX-2 enzymes and low toxicity make it an attractive candidate for further research. The future directions for Azaprophen research are focused on improving its solubility and stability, investigating its potential therapeutic effects in other diseases, and exploring its use in combination with other drugs.
Synthesemethoden
Azaprophen is synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with an acyl chloride to form an intermediate. This intermediate is then reacted with a substituted aniline to form the final product, Azaprophen. The synthesis method has been optimized to produce high yields of pure Azaprophen.
Wissenschaftliche Forschungsanwendungen
Azaprophen has been used in scientific research for its potential therapeutic effects in various diseases such as cancer, inflammation, and pain. In vitro studies have shown that Azaprophen has anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In vivo studies have shown that Azaprophen can reduce tumor growth and increase survival rates in animal models.
Eigenschaften
CAS-Nummer |
107010-27-5 |
|---|---|
Produktname |
Azaprophen |
Molekularformel |
C23H27NO2 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(6-methyl-6-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3 |
InChI-Schlüssel |
WOMCGBFNBSIIEA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |
Synonyme |
6-methyl-6-azabicyclo(3.2.1)octan-3-ol 2,2-diphenylpropionate azaprophen azaprophen hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



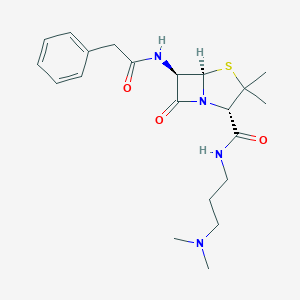
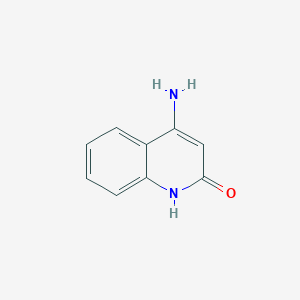
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
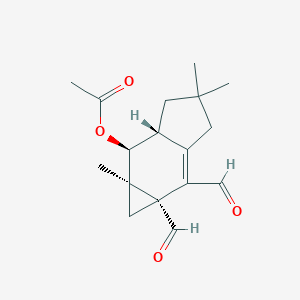
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
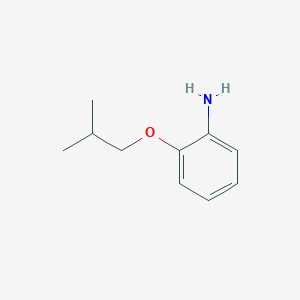
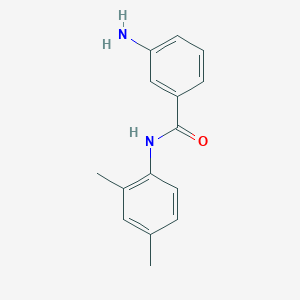
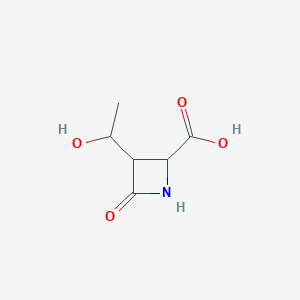
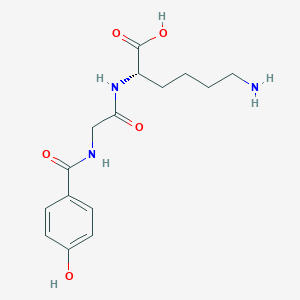
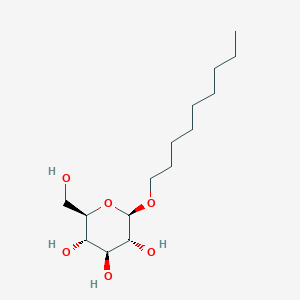
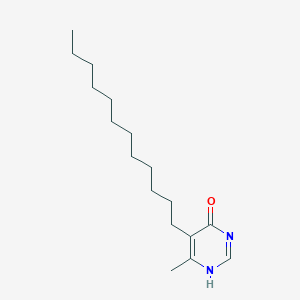
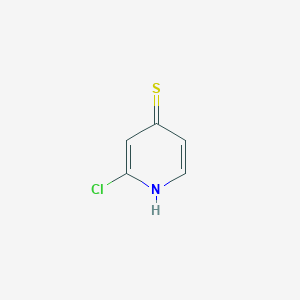
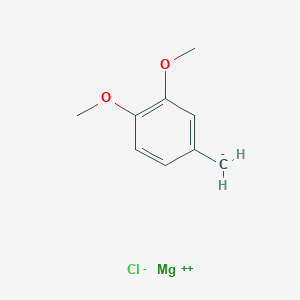
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)